molecular formula C15H15BrN2O3S B14956717 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B14956717
M. Wt: 383.3 g/mol
InChI Key: MTBXMVADRNQDPQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a benzodioxin ring, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and thiazole intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. For example, bromination reactions are commonly used to introduce the bromine atom into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-isopropyl-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H15BrN2O3S/c1-8(2)13-12(18-15(16)22-13)14(19)17-9-3-4-10-11(7-9)21-6-5-20-10/h3-4,7-8H,5-6H2,1-2H3,(H,17,19)

InChI Key

MTBXMVADRNQDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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